4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Description
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N5O3S2 and its molecular weight is 469.58. The purity is usually 95%.
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Biological Activity
The compound 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide (CAS Number: 872996-21-9) is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.5 g/mol
- CAS Number : 872996-21-9
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Activity
A study conducted on related compounds indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that the compound may possess similar or enhanced activity.
Antimicrobial Activity
Compounds with sulfonamide groups are known for their antimicrobial properties. The presence of the benzenesulfonamide moiety in this compound suggests potential effectiveness against bacterial strains.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is common among sulfonamide derivatives. Preliminary in vitro assays indicate that it may inhibit pro-inflammatory cytokines.
Research Findings
In a recent study, compounds similar to this compound were tested for their ability to reduce TNF-alpha levels in LPS-stimulated macrophages, showing a significant decrease compared to controls.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptors associated with inflammation and immune response.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-16-5-3-4-6-17(16)15-31-22-12-11-20-24-25-21(27(20)26-22)13-14-23-32(28,29)19-9-7-18(30-2)8-10-19/h3-12,23H,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRSVJSHRLNJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.